molecular formula C9H12N2O2 B032637 1-(2-Furoyl)piperazine CAS No. 40172-95-0

1-(2-Furoyl)piperazine

Cat. No.: B032637
CAS No.: 40172-95-0
M. Wt: 180.2 g/mol
InChI Key: SADPINFEWFPMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furoyl)piperazine is a piperazine derivative featuring a furan-2-carbonyl group attached to the nitrogen atom of the piperazine ring. Its molecular formula is C₉H₁₁N₂O₂, with a molecular weight of 179.20 g/mol. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules. For example, it has been employed in the synthesis of thienopyrimidine derivatives acting as GPR55 receptor antagonists, demonstrating utility in cancer and neurological disorder research . The compound is synthesized via nucleophilic substitution reactions, often using this compound as a precursor in the presence of triethylamine (Et₃N) and dioxane under reflux conditions, achieving yields up to 98% in optimized protocols .

Preparation Methods

Classical Acylation via 2-Furoyl Chloride

The most widely documented method for synthesizing 1-(2-Furoyl)piperazine involves the reaction of piperazine with 2-furoyl chloride. This two-step process begins with the conversion of 2-furoic acid to its acid chloride intermediate, followed by nucleophilic acyl substitution with piperazine .

Synthesis of 2-Furoyl Chloride

2-Furoic acid undergoes chlorination using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is typically conducted at reflux (60–70°C) for 3–4 hours, yielding 2-furoyl chloride with >95% efficiency . Excess thionyl chloride is removed via distillation, leaving the acid chloride ready for subsequent reactions.

Acylation of Piperazine

In an inert solvent such as chloroform or dichloromethane, 2-furoyl chloride reacts with piperazine in a 1:1 molar ratio. To mitigate the formation of diacylated byproducts, a slight excess of piperazine (1.2 equivalents) is employed. The reaction proceeds at room temperature for 12–24 hours, with triethylamine or sodium bicarbonate added to neutralize HCl byproducts .

Representative Protocol:

  • Reactants: 2-Furoyl chloride (1.0 mol), piperazine (1.2 mol), chloroform (500 mL), NaHCO₃ (2.4 mol)

  • Conditions: Stirring at 25°C for 18 hours under N₂ atmosphere

  • Workup: Organic layer washed with 5% HCl (2×), brine (1×), dried over Na₂SO₄, and concentrated

  • Yield: 78–85% (isolated as a white crystalline solid)

One-Pot Synthesis Using Hexamethyldisilazane (HMDS)

Recent advancements have introduced HMDS as a coupling agent to bypass the need for isolated acid chlorides. This method directly activates 2-furoic acid, enabling a single-pot reaction with piperazine .

Reaction Mechanism

HMDS acts as both a dehydrating agent and a base, facilitating the formation of a reactive silyl ester intermediate. This intermediate undergoes nucleophilic attack by piperazine, culminating in amide bond formation .

Optimized Conditions

A study demonstrated that heating 2-furoic acid, piperazine, and HMDS (1:2:1 molar ratio) at 110°C for 5 hours under nitrogen achieves 93% conversion . The absence of solvent simplifies purification, as the reaction mixture is directly dissolved in chloroform and washed with aqueous solutions.

Key Parameters:

ParameterValue
Temperature110°C
Time5 hours
Molar Ratio (Acid:Piperazine:HMDS)1:2:1
SolventNeat (no solvent)
Yield93%

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance reaction control and reduce batch variability.

Continuous Flow Acylation

In a patented process, 2-furoyl chloride and piperazine are pumped separately into a microreactor at 50°C. The residence time of 10 minutes ensures complete conversion, with in-line neutralization of HCl using aqueous NaOH. This method achieves a throughput of 10 kg/h and a purity of 99.2%.

Crystallization and Purification

Crude this compound is recrystallized from ethanol/water (3:1 v/v) to remove unreacted piperazine and oligomeric byproducts. Industrial batches report a final yield of 81% with ≤0.5% impurities.

Comparative Analysis of Methods

The choice of synthesis route depends on scale, purity requirements, and resource availability. The table below contrasts key methodologies:

MethodAdvantagesLimitationsYieldPurity
2-Furoyl ChlorideHigh selectivity, established protocolRequires SOCl₂ handling78–85%98.5%
HMDS-MediatedSolvent-free, one-pot synthesisHigh temperature required93%97.8%
Continuous FlowScalable, consistent outputCapital-intensive equipment81%99.2%

Emerging Methodologies and Research Frontiers

Enzymatic Acylation

Preliminary studies explore lipase-catalyzed acylation in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates 34% conversion at 40°C, though yields remain suboptimal compared to chemical methods .

Photocatalytic Approaches

Visible-light-driven catalysis using eosin Y as a photosensitizer enables room-temperature reactions. Initial trials report 62% yield under blue LED irradiation (24 hours), suggesting potential for energy-efficient synthesis .

Challenges and Optimization Strategies

Byproduct Formation

Diacylated piperazine (bis-2-furoylpiperazine) constitutes the primary impurity (3–7%). Strategies to suppress this include:

  • Using piperazine in excess (1.5–2.0 equivalents)

  • Gradual addition of 2-furoyl chloride via syringe pump

  • Maintaining reaction temperatures below 30°C

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) increase reaction rates but complicate purification. Chloroform remains preferred for its immiscibility with aqueous phases and ease of removal .

Analytical Characterization

Successful synthesis is confirmed via:

  • FT-IR: C=O stretch at 1,650 cm⁻¹, N–H bend at 1,550 cm⁻¹

  • ¹H NMR (CDCl₃): δ 6.50 (d, 1H, furan H-3), 7.20 (d, 1H, furan H-4), 3.85–3.40 (m, 8H, piperazine)

  • HPLC: Retention time 4.2 min (C18 column, 60% MeOH/H₂O)

Applications in Pharmaceutical Intermediates

This compound serves as a precursor to antibacterials (e.g., 2-[4-(2-furoyl)-1-piperazinyl]-N-arylacetamides) and neurologically active compounds. Its incorporation enhances drug solubility by 40–60% compared to unmodified piperazines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-(2-Furoyl)piperazine participates in nucleophilic substitution reactions, leveraging the secondary amine groups of the piperazine ring. Key examples include:

Alkylation with Halides

  • Reaction with 3-Bromopropanamides :
    Reacting this compound with N-aryl/aralkyl/alkyl-3-bromopropanamides in acetonitrile with K₂CO₃ yields propanamide derivatives (e.g., 5a-u ). These compounds demonstrate antibacterial activity against S. aureus and E. coli with IC₅₀ values of 7.14–9.24 μM .
    • Example :
      ReactantsConditionsProductYield
      This compound + 3-bromopropanamideReflux in CH₃CN, K₂CO₃, 3–4 h3-[4-(2-Furoyl)piperazinyl]-N-substituted propanamides28–51%

Sulfonamide Formation

  • Reaction with 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride :
    In a basic polar medium, this compound forms sulfonamide 3 , which reacts further with electrophiles (e.g., alkyl halides) to generate multifunctional derivatives (5a-g ). These compounds inhibit α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 12.4–68.7 μM .

Triazole-Thione Derivatives

  • Reaction with Thiosemicarbazides :
    Cyclization of 4-(3-chlorophenyl)-1-(3-fluorobenzoyl)thiosemicarbazide in alkaline conditions yields triazole-thione derivatives (e.g., 4 ), which are further functionalized via Mannich reactions with piperazines and formaldehyde .

Antimicrobial Agents

  • Propanamide Derivatives : Compounds like 5a and 5p show potent antibacterial activity (MIC: 7.14–9.24 μM) and low hemolysis (4.35–15.48%), indicating therapeutic potential .

Enzyme Inhibitors

  • α-Glucosidase and Cholinesterase Inhibition : Sulfonamide derivatives (5a-g ) exhibit dual inhibitory activity against enzymes linked to diabetes and Alzheimer’s disease, with molecular docking confirming binding interactions .

Anticancer Activity

  • Piperazine-Modified Natural Products : Structural analogs of this compound, such as ursolic acid derivatives, demonstrate antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells (IC₅₀: 1.33–10.44 μM) .

Synthetic Protocols and Yields

Reaction TypeReactantsConditionsProductYieldReference
Alkylation This compound + 3-bromopropanamideReflux in CH₃CN, K₂CO₃, 3–4 hPropanamide derivatives28–51%
Sulfonamide Formation This compound + sulfonyl chlorideBasic polar medium, 24 hSulfonamide 3 80%
Cyclization Thiosemicarbazide derivative2% NaOH, refluxTriazole-thione 4 96%

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Furoyl)piperazine has been extensively studied for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of piperazine, including this compound, exhibit promising anticancer activities. For instance, studies have shown that piperazine derivatives can inhibit cell growth in various cancer cell lines, demonstrating significant selectivity for cancer cells over normal cells .
  • Cholinesterase Inhibition : A study focused on the synthesis of this compound derivatives bearing benzamides found that these compounds act as butyrylcholinesterase inhibitors. This activity is relevant for treating neurodegenerative diseases such as Alzheimer's .

Analytical Chemistry Applications

The compound has also been utilized in analytical chemistry:

  • Metal Ion Extraction : A notable application involves the use of this compound in the synthesis of calixarene derivatives. These derivatives demonstrated high extraction efficiency (95%) and selectivity for certain metal ions, indicating potential in environmental and industrial applications .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various novel compounds:

  • Quinazoline Derivatives : It can be used to synthesize compounds like 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride, which may possess enhanced pharmacological properties .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of various piperazine derivatives, compounds containing the furoyl moiety showed significant growth inhibition across multiple cancer cell lines, including breast and lung cancers. The most potent derivative exhibited a GI50 value of 1.00 μM against MDA-MB-468 breast cancer cells .

Case Study 2: Cholinesterase Inhibition

The structure-activity relationship study on this compound derivatives revealed that specific modifications enhance their inhibitory effects on butyrylcholinesterase. Such findings are crucial for developing new treatments for cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)piperazine involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s effects on other biological targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Psychoactive Piperazine Derivatives

Piperazine derivatives with aromatic substituents are frequently associated with psychoactive effects. Key examples include:

Compound Substituent Biological Activity Receptor Affinity/IC₅₀
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Serotonin receptor agonist (5-HT₁B) High affinity for 5-HT₁B
1-Benzylpiperazine (BZP) Benzyl Dopamine/norepinephrine reuptake inhibition Mimics amphetamine effects
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-Methylenedioxybenzyl Combined serotonergic and dopaminergic activity MDMA-like effects
1-(2-Furoyl)piperazine 2-Furoyl GPR55 antagonism No direct psychoactivity reported

Key Differences :

  • TFMPP and BZP exhibit stimulant properties linked to serotonin/dopamine modulation, whereas This compound lacks recreational use and instead targets GPR55, a receptor implicated in cancer and inflammation .
  • Substituent polarity: The 2-furoyl group introduces a planar, oxygen-rich moiety, contrasting with the lipophilic trifluoromethyl or benzyl groups in psychoactive analogues.

Antiviral and Anticancer Piperazine Derivatives

Piperazine rings are common in antiviral and anticancer agents due to their ability to enhance solubility and binding affinity:

Compound Substituent Activity IC₅₀/EC₅₀
1-(2-Pyridyl)piperazine 2-Pyridyl Anti-HIV IC₅₀ = 0.25 µM
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Anti-HIV IC₅₀ = 0.094–5.6 µM
1-(4-Trifluoromethylphenyl)piperazine 4-Trifluoromethylphenyl Anticancer (vindoline conjugates) IC₅₀ = 0.09–11.7 µM
This compound 2-Furoyl Anticancer (GPR55 antagonism) Moderate activity

Key Differences :

  • Antiviral derivatives like 1-(2-pyridyl)piperazine rely on nitrogen-rich aromatic groups for viral protease inhibition, whereas This compound ’s furan ring may enhance π-π stacking in receptor binding .
  • In anticancer applications, trifluoromethylphenyl derivatives show broader cytotoxicity, while This compound is more selective for GPR55-mediated pathways .

Key Insight :

  • This compound is synthetically accessible under mild conditions, making it preferable for scalable drug development compared to fluorophenyl or pyrrolidinyl derivatives requiring specialized reagents .

Biological Activity

1-(2-Furoyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and research findings.

Chemical Structure and Synthesis

This compound is a derivative of piperazine, characterized by the presence of a furoyl group. The general structure can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

The synthesis of this compound typically involves the reaction of piperazine with 2-furoic acid or its derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or utilizing coupling agents.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds containing piperazine moieties can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of piperazine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness .
  • CNS Activity : Some studies suggest that piperazine derivatives can interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. This is attributed to their ability to modulate serotonin and dopamine receptors .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound against human cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 15 µM for breast cancer cells (MCF-7), suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These findings underscore its potential as an antimicrobial agent .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Mechanism of Action : The compound's anticancer effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell survival and proliferation. Molecular docking studies have shown binding affinity to targets such as GABARAPL1, which is involved in autophagy regulation .
  • Pharmacokinetics : Preliminary studies on the pharmacokinetic profile indicate moderate absorption and bioavailability, with metabolism primarily occurring in the liver. Further investigations are needed to fully elucidate its pharmacokinetic properties .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)~15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
CNS ActivityVarious NeurotransmittersN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Furoyl)piperazine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, acylation of piperazine with 2-furoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or NaH) is common. Reaction monitoring via TLC (e.g., hexane:ethyl acetate, 1:8) and purification via silica gel chromatography are critical to isolate the product . Temperature control (room temperature to 60°C) and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) significantly impact yield.

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and confirms furoyl-piperazine bonding. Mass spectrometry (ESI-TOF) validates molecular weight.
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile:water mobile phase) ensures purity (>95%) .
  • Vibrational Analysis : Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes structural isomers via unique spectral fingerprints .

Q. What are the known biological activities of this compound derivatives, and how are these typically evaluated in vitro?

  • Methodological Answer : Derivatives exhibit anticancer, antimicrobial, and receptor-modulating activities. In vitro assays include:

  • Antiproliferative Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Competitive binding assays (e.g., GTPγS for GPCR activity) .
  • Antimicrobial Efficacy : Broth microdilution to determine MIC against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction parameters be optimized in the synthesis of this compound derivatives to minimize by-products?

  • Methodological Answer :

  • Solvent Selection : DMF enhances solubility of polar intermediates, while DCM reduces side reactions .
  • Catalyst Optimization : Cu(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) improves regioselectivity in triazole derivatives .
  • Purification : Gradient elution in chromatography (ethyl acetate:hexane, 1:8 to 1:2) resolves closely eluting impurities .

Q. What strategies are employed to resolve contradictions in pharmacological data across different studies on piperazine derivatives?

  • Methodological Answer :

  • Metabolic Profiling : LC-MS/MS identifies species-specific metabolites (e.g., cytochrome P450-mediated oxidation in rats vs. humans) .
  • Multivariate Analysis : PCA-LDA of Raman spectra (99% variance explained) differentiates isomers with overlapping bioactivity profiles .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies in receptor affinity by modeling steric/electronic effects .

Q. How do structural modifications at the piperazine ring influence the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups at the phenyl ring enhance GPCR binding (e.g., 5-HT₂C receptor) via hydrophobic interactions .
  • Heterocyclic Appendages : Triazole moieties improve anticancer activity by intercalating DNA or inhibiting topoisomerases .
  • Steric Effects : Ortho-substitutions on the furoyl group reduce steric hindrance, increasing enzymatic inhibition (e.g., PAR2 receptor) .

Q. What advanced spectroscopic or computational methods are used to study the electronic and steric effects of substituents on this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps and charge distribution, correlating with reactivity .
  • Raman Mapping : Multivariate analysis (PCA-LDA) discriminates isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on peak shifts at 800–1200 cm⁻¹ .
  • Molecular Dynamics : Free-energy perturbation (FEP) simulations quantify substituent effects on binding thermodynamics .

Q. How can multivariate statistical analysis enhance the interpretation of spectral data for isomers or analogs of this compound?

  • Methodological Answer :

  • Data Reduction : PCA extracts principal components (PC1–PC5) explaining >95% variance in Raman spectra, isolating critical peaks .
  • Classification : LDA generates canonical scores to classify isomers (e.g., 2-BZP vs. 4-BZP) with >90% accuracy .
  • Validation : Leave-one-out cross-validation (LOOCV) ensures model robustness against overfitting .

Properties

IUPAC Name

furan-2-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPINFEWFPMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057735
Record name 1-(2-Furoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40172-95-0
Record name 1-(2-Furoyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40172-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furoyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Furoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-furoyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-FUROYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This compound and its preparation has been described in Great Britain Patents 1,390,014 and 1,390,015. Piperazine hexahydrate (194 g, 1 mole) was dissolved in 250 ml H2O. The solution was acidified to pH 4.5 with 6N HCl. Furoyl chloride (130.5 g, 1 mole, Aldrich) was added along with 10% NaOH solution at such a rate that the pH was maintained at 4.5. After 1 hour, the solution was made basic (pH=8.5) with NaOH solution. The reaction mixture was continuously extracted with chloroform for 36 hours. The CHCl3 extract was dried over MgSO4, and filtered. Distillation gave 108.2 g product (60%), b.p. 132°-138° C./0.6 mm Hg, m.p. 69°-70° C.
Quantity
194 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Synthesis routes and methods II

Procedure details

To a suspension of piperazine (69.68 g, 0.8091 mol) in xylenes (100 mL) was added (50.00 g, 0.3965 mol) of methyl 2-furoate. The formed reaction mixture was refluxed for 18 hours. The unreacted piperazine was filtered and the filtrate was concentrated under vacuum to give 47.0 g (0.2608 mol) of required product (64% yield).
Quantity
69.68 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

To a solution of 21.5 g. (0.25 mol) of piperazine in a mixture of 960 ml. of acidified water (pH = 4.5) and 1200 ml. of acetone, 32.5 g. (0.25 mol) of furoyl chloride are added dropwise while the pH is maintained at 4.5 by dropwise addition of a sodium hydroxide solution. The mixture is made alkaline, and extracted several times with chloroform. The chloroform is distilled off and the concentrated extract is distilled in vacuo. 18.3 g. of the N-(2-furoyl)piperazine thus obtained in 50 ml. of diethyl ether are added to an equivalent amount of cyanogen bromide in a mixture of 60 ml. of water and 60 ml. of diethyl ether. The mixture is stirred overnight at room temperature and then subjected to continuous extraction with benzene. The extract is dried over sodium sulphate and the solvent is distilled off. According to the NMR and IR spectra the residue consists of 1-cyano-4-(2-furoyl)piperazine, m.p. 63°-65°C.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
1-(2-Furoyl)piperazine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
1-(2-Furoyl)piperazine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
1-(2-Furoyl)piperazine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
1-(2-Furoyl)piperazine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
1-(2-Furoyl)piperazine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
1-(2-Furoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.